Product packaging for Sulfuric acid-d2(Cat. No.:CAS No. 13813-19-9)

Sulfuric acid-d2

Cat. No.: B058160
CAS No.: 13813-19-9
M. Wt: 100.09 g/mol
InChI Key: QAOWNCQODCNURD-ZSJDYOACSA-N
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Description

Sulfuric acid-d2 (D₂SO₄) is a deuterated analog of sulfuric acid, where two protium atoms ((^1)H) are replaced with deuterium atoms ((^2)H or D). This isotopic substitution makes it an indispensable tool in mechanistic studies and analytical chemistry. Its primary application is as a deuterium source and an acidic catalyst in deuterium-labeling experiments, allowing researchers to trace reaction pathways and elucidate mechanisms using techniques like NMR spectroscopy. By incorporating deuterium into organic molecules, scientists can study kinetic isotope effects (KIE), providing profound insights into the rate-determining steps and transition states of chemical reactions. Furthermore, this compound serves as a superior solvent for NMR spectroscopy, effectively eliminating the large interfering proton signal from the acid, which results in cleaner spectra and more accurate analysis of solute molecules. It is also critical in the synthesis of deuterated compounds, pharmaceuticals, and materials where isotopic purity is required. This reagent is strictly for use in laboratory research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O4S B058160 Sulfuric acid-d2 CAS No. 13813-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dideuterio sulfate
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InChI

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QAOWNCQODCNURD-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OS(=O)(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00929989
Record name (~2~H_2_)Sulfuric acid
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Molecular Weight

100.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear odorless liquid; [Alfa Aesar MSDS]
Record name Deuterosulfuric acid
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CAS No.

13813-19-9
Record name Sulfuric acid-d2
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Record name Sulfuric acid-d2
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Record name Sulfuric acid-d2
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Record name (~2~H_2_)Sulfuric acid
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Record name Sulphuric [2H2]acid
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Synthetic and Preparation Methodologies for Sulfuric Acid D2

Deuteration of Sulfuric Acid through Isotopic Exchange

H₂SO₄ + 2D₂O ⇌ D₂SO₄ + 2H₂O vaia.com

This equilibrium reaction necessitates methods that drive the reaction toward the formation of the desired deuterated product.

A straightforward and widely employed technique to facilitate the isotopic exchange is by refluxing concentrated sulfuric acid with deuterium (B1214612) oxide. vaia.com The process involves heating the mixture to its boiling point and condensing the resulting vapors, returning them to the reaction flask. This continuous cycle of boiling and condensation serves several key functions:

Maximizes Reactant Contact : Refluxing ensures that the sulfuric acid and deuterium oxide are thoroughly mixed, maximizing the contact between the reactants. vaia.com

Accelerates Exchange : The elevated temperature during reflux provides the necessary energy to overcome the activation barrier for the hydrogen-deuterium exchange, significantly accelerating the reaction rate. vaia.com

The procedure typically involves the careful addition of D₂O to concentrated H₂SO₄, followed by a period of sustained reflux to allow the isotopic equilibrium to be reached.

Several strategies can be employed to optimize the efficiency of the isotopic exchange and maximize the isotopic purity of the final sulfuric acid-d2 product. The efficiency of the exchange is influenced by factors such as reaction time, temperature, and the relative concentrations of the reactants.

One critical aspect of optimization is managing the reaction conditions to favor the exchange reaction over potential side reactions, such as sulfonation when other organic compounds are present. cdnsciencepub.com For isotopic exchange to be efficient, the rate of exchange should be significantly higher than the rate of any side reactions. cdnsciencepub.com This is often achieved at lower temperatures and acid concentrations than those required for processes like sulfonation. cdnsciencepub.com

To drive the equilibrium towards a higher deuterium incorporation, the process may involve multiple successive exchange steps. cdnsciencepub.com In one advanced methodology, a specialized apparatus was designed to create a gradient of both temperature and sulfuric acid concentration. cdnsciencepub.com This system allows for simultaneous exchange-sulfonation and desulfonation to occur in different parts of the apparatus, which can enhance the yield and isotopic purity of a deuterated target compound using D₂SO₄. cdnsciencepub.com By manipulating the equilibrium, for instance by removing the H₂O byproduct as it forms, the reaction can be pushed towards the formation of D₂SO₄, although this is complex given the properties of the mixture. The use of a stoichiometric excess of deuterium oxide is a more common approach to shift the equilibrium and achieve a high degree of deuteration.

Interactive Data Table: Key Parameters in this compound Synthesis

ParameterDescriptionTypical Value/ConditionSignificance
Reactants The starting materials for the synthesis.Concentrated Sulfuric Acid (H₂SO₄), Deuterium Oxide (D₂O)D₂O serves as the deuterium source for isotopic exchange with H₂SO₄.
Method The primary technique used to facilitate the reaction.RefluxAccelerates the rate of isotopic exchange by providing thermal energy and ensuring thorough mixing. vaia.com
Reaction The chemical transformation occurring.H₂SO₄ + 2D₂O ⇌ D₂SO₄ + 2H₂OAn equilibrium reaction where deuterium replaces protium (B1232500) in sulfuric acid. vaia.com
Optimization Techniques to improve yield and purity.Multiple exchange steps, controlling temperature and concentration. cdnsciencepub.comMaximizes the degree of deuteration and minimizes unwanted side reactions. cdnsciencepub.com

Spectroscopic Characterization and Applications in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sulfuric acid-d2 is frequently employed in NMR spectroscopy, a powerful analytical technique for determining the structure of organic compounds. ontosight.ai Its utility spans various functions, from serving as a specialized solvent to actively participating in the analysis of molecular structures.

Role as a Deuterated Solvent in 1H-NMR Spectroscopy

In proton (¹H) NMR spectroscopy, the presence of hydrogen atoms in the solvent can create large signals that obscure the signals from the analyte. The use of deuterated solvents, such as this compound, mitigates this issue. ontosight.aitcichemicals.com

The primary advantage of using deuterated solvents in ¹H-NMR is the significant reduction of solvent signal interference. ontosight.aitcichemicals.com Since deuterium (B1214612) resonates at a different frequency from protium (B1232500) (¹H), the solvent signals are virtually eliminated from the ¹H-NMR spectrum. carlroth.com This allows for a much clearer and more interpretable spectrum of the compound being analyzed. ontosight.ai

This compound is particularly useful for identifying and assigning the signals of acidic protons (e.g., -OH, -NH, -COOH) in a molecule. carlroth.comacdlabs.com These protons are labile and can exchange with the deuterium atoms of the D2SO4 solvent. acdlabs.com This deuterium exchange leads to the disappearance or significant reduction in the intensity of the acidic proton signals in the ¹H-NMR spectrum. blogspot.comthieme-connect.de This "D2O shake" technique, often performed by adding a drop of a deuterated solvent, provides a straightforward method for confirming the presence of exchangeable protons. blogspot.com

The rate of this exchange can be influenced by several factors, including temperature, concentration, and the specific solvent environment. acdlabs.com For instance, in solvents like DMSO-d6, which reduce the rate of proton exchange, the signals of exchangeable protons are more likely to be observed as distinct, and sometimes coupled, peaks. acdlabs.com

Concentrated this compound can be used to generate protonated species of various organic compounds for NMR analysis. zeotope.com By creating a highly acidic environment, it can force the protonation (or in this case, deuteration) of certain functional groups within a molecule. researchgate.net Studying the NMR spectra of these protonated species can provide valuable insights into their electronic structure and reactivity. For example, research on the stability of nucleic acid bases in concentrated sulfuric acid utilized D2SO4 to study the protonation states of these biomolecules. researchgate.net This is crucial for understanding their behavior in extremely acidic environments, such as the clouds of Venus. researchgate.net

This compound solution can also be employed as an internal standard in ¹H-NMR spectroscopy. sigmaaldrich.comsmolecule.comcenmed.com An internal standard is a compound added in a known concentration to a sample to calibrate the chemical shifts of the analyte's signals and for quantitative analysis. smolecule.com Deuterated sulfuric acid is advantageous as an internal standard due to its high solubility in water and a sharp singlet peak in the ¹H-NMR spectrum that typically does not overlap with the signals of the analyte. smolecule.com

Generation of Protonated Species for Spectroscopic Analysis

Elucidation of Molecular Structures

The application of this compound extends to the broader goal of elucidating molecular structures. ontosight.ai By selectively exchanging protons for deuterons, researchers can simplify complex ¹H-NMR spectra and identify specific proton environments. carlroth.com This technique is instrumental in confirming the structure of newly synthesized compounds and in studying the intricate details of molecular architecture. ontosight.ai

For instance, in a study investigating the stability of an imine bond in a polymer, a low molecular weight model compound was monitored via ¹H-NMR in D2SO4 to track any structural changes over time. rsc.org Similarly, the structures of nucleic acid bases in concentrated sulfuric acid were confirmed using a combination of 1D and 2D NMR techniques with D2SO4 as the solvent. researchgate.net These examples highlight the critical role of this compound in providing clear, interpretable data for complex structural analysis.

Investigation of Molecular Dynamics

This compound (D₂SO₄) is a valuable compound for investigating molecular dynamics, particularly for understanding proton transport and hydrogen-bonding networks in highly acidic systems. Computational methods, especially ab initio molecular dynamics (AIMD) simulations, are essential tools for studying the transient and complex interactions at the molecular level. acs.org These simulations provide insights into the behavior of sulfuric acid that are often difficult to capture through experimental means alone. acs.orgresearchgate.net

By substituting hydrogen with deuterium, researchers can study the kinetic isotope effect on these dynamic processes. The greater mass of deuterium compared to protium affects bond vibrational frequencies and the energetics of bond breaking and formation, which in turn influences the rates of deuteron (B1233211) transfer and the lability of the hydrogen-bond network. smolecule.com While many computational studies focus on H₂SO₄, the methodologies are directly applicable to D₂SO₄ systems to elucidate the role of the heavier isotope in the dynamics of proton transport, ion solvation, and the structural organization of the liquid. acs.orgresearchgate.netresearchgate.net

Stability Assessment of Organic Compounds in Acidic Environments via NMR

This compound is a crucial solvent for Nuclear Magnetic Resonance (NMR) spectroscopy when assessing the stability of organic compounds in strongly acidic conditions. ontosight.ai Using a deuterated solvent like D₂SO₄ is advantageous because it minimizes the intensity of solvent signals in ¹H NMR spectra, which would otherwise obscure the signals from the analyte, allowing for a clear structural characterization of the dissolved compound. ontosight.aicarlroth.com This application is particularly important for studying molecules that may undergo degradation or structural changes in harsh acidic environments.

A significant area of research involves confirming the stability of biological molecules and polymers in concentrated sulfuric acid. For instance, extensive NMR studies have been conducted to verify the structural integrity of nucleic acid bases. nih.govpnas.orgresearchgate.net In these experiments, compounds such as purine, pyrimidine, adenine, cytosine, and guanine (B1146940) were dissolved in solutions of D₂SO₄ in D₂O (typically 81% to 98% by weight) and analyzed using a combination of 1D and 2D NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR. nih.govpnas.org The results demonstrated that the fundamental ring structures of these essential biological molecules remain intact and stable even after prolonged exposure—in some cases, for over a year—to the highly acidic solvent. pnas.orgmit.edunih.gov

The stability of polymers containing acid-sensitive linkages has also been evaluated using D₂SO₄. In one study, the stability of an imine bond in a model compound was monitored over time via ¹H NMR in D₂SO₄ to validate polymer characterization methods that use sulfuric acid as a solvent. rsc.org These NMR stability tests are critical for ensuring that analytical techniques, such as gel permeation chromatography (GPC) performed in sulfuric acid, provide accurate data on molecular weight without being skewed by sample degradation. rsc.org

The table below summarizes findings from NMR studies on the stability of various organic compounds in deuterated sulfuric acid.

Compound StudiedD₂SO₄ ConcentrationDuration of StudyNMR FindingsReference(s)
Purine81-98% in D₂O> 1 yearStructure confirmed to be stable; no degradation observed. pnas.orgmit.educardiff.ac.uk
Pyrimidine81-98% in D₂O> 1 yearStructure confirmed to be stable; no degradation observed. pnas.orgmit.educardiff.ac.uk
Adenine81-98% in D₂O> 1 yearStructure confirmed to be stable; no degradation observed. researchgate.netmit.edunih.gov
Cytosine81-98% in D₂O> 1 yearStructure confirmed to be stable; no degradation observed. researchgate.netmit.edu
Guanine81-98% in D₂O> 1 yearStructure confirmed to be stable; no degradation observed. researchgate.netmit.edu
Thymine81-98% in D₂O> 1 yearStructure confirmed to be stable; no degradation observed. researchgate.netmit.edu
Uracil81-98% in D₂O> 1 yearStructure confirmed to be stable; no degradation observed. researchgate.netmit.edu
2,6-diaminopurine81-98% in D₂O> 1 yearStructure confirmed to be stable; no degradation observed. researchgate.netmit.edu
Imine Model Compound96-98% in D₂O72 hoursDegradation was observed and quantified over time. rsc.org

Investigation of Reaction Mechanisms and Kinetics Using Isotopic Labeling

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant of the reaction with the light isotope (kₗ) to the rate constant with the heavy isotope (kₕ). For hydrogen/deuterium (B1214612), KIE = kₗ/kₕ. The study of KIE using sulfuric acid-d2 provides profound insights into the transition states of reactions, particularly those that are acid-catalyzed. wikipedia.org

Discernment of Rate-Determining Steps in Acid-Catalyzed Processes

A primary application of KIE is to determine whether the cleavage of a bond to a hydrogen atom is part of the rate-determining step of a reaction. masterorganicchemistry.comresearchgate.net A significant primary KIE (typically > 2) is observed when a C-H bond is broken during the slowest step of the reaction, as the C-D bond is stronger and requires more energy to break. wikipedia.org

In acid-catalyzed reactions, this compound is used to probe the involvement of proton transfer in the rate-limiting phase. For instance, kinetic studies of the acid-catalyzed halogenation of ketones revealed that the rate of reaction was identical for halogenation, and for deuterium exchange, suggesting a common rate-determining intermediate, which was identified as the enol. libretexts.org The formation of this enol, which involves the removal of an α-hydrogen, is the slow step. libretexts.org

Similarly, in the acid-catalyzed decarboxylation of certain aromatic carboxylic acids, the magnitude of the solvent isotope effect (SIE), observed when comparing reaction rates in H₂SO₄ versus D₂SO₄, can indicate a change in the rate-determining step. scholaris.ca For the decarboxylation of 2,4-dimethoxybenzoic acid, the rate constants are consistently lower in D₂SO₄ than in H₂SO₄. The ratio k(H₂SO₄)/k(D₂SO₄) changes with acid concentration, which is consistent with a shift in the rate-determining step from proton transfer at low acidities to carbon-carbon bond cleavage at high acidities. scholaris.ca In the acid-catalyzed hydration of alkenes, the rate-determining step is the initial protonation of the double bond to form a carbocation intermediate. masterorganicchemistry.com

Analysis of Reaction Rates in Deuterated Media

When an entire solvent is deuterated, such as using a solution of D₂SO₄ in heavy water (D₂O), it is referred to as a solvent isotope effect (SIE). In many acid-catalyzed reactions, the rate is actually faster in deuterated media than in the corresponding protonated media, leading to an "inverse" kinetic isotope effect (kH/kD < 1). wikipedia.org

For example, studies on the mutarotation of sugars like α-D-glucose in D₂O with D₂SO₄ as a catalyst show an isotope effect (kH₃O⁺/kD₃O⁺) of 1.39, indicating a complex mechanism where proton transfer plays a significant role. nist.gov In contrast, the decarboxylation of indolecarboxylic acids in concentrated acid solutions shows a different trend, where the rate in D₂SO₄ is slower than in H₂SO₄, pointing to a mechanism where proton transfer is integral to the rate-limiting step. scholaris.ca

The following table summarizes the observed kinetic isotope effects for the decarboxylation of 2,4-dimethoxybenzoic acid in sulfuric acid at 80.1 °C.

Acid Concentration (M)k_obs (H₂SO₄) x 10⁵ (s⁻¹)k_obs (D₂SO₄) x 10⁵ (s⁻¹)kH/kD
1.030.6120.2972.06
2.061.430.6682.14
4.124.132.221.86
6.188.635.591.54
8.2416.512.31.34
10.329.224.31.20

Data sourced from a study on rate-determining processes in acid-catalyzed decarboxylation reactions. scholaris.ca

Deuterium Exchange Reactions (H/D Exchange)

Deuterium exchange, or H/D exchange, is a chemical reaction in which a covalently bonded hydrogen atom is replaced by a deuterium atom. mdpi.com this compound is a powerful reagent for facilitating this exchange, particularly for non-labile hydrogen atoms on carbon frameworks. zeotope.com

Introduction of Deuterium into Organic Compounds

This compound serves as both a catalyst and a source of deuterium for introducing isotopic labels into organic molecules. clearsynth.com This process is especially effective for compounds that are stable in strong acid. The exchange typically proceeds via an electrophilic substitution mechanism where a deuteron (B1233211) (D⁺) from D₂SO₄ attacks an electron-rich site on the organic substrate. nih.gov The resulting intermediate then loses a proton (H⁺) to regenerate the stable system, but now with a deuterium atom incorporated. By using a large excess of the deuterated acid, multiple hydrogen atoms can be progressively replaced with deuterium. rutgers.edu This technique is fundamental in preparing deuterated compounds for use in NMR spectroscopy, as internal standards for mass spectrometry, and in studies of reaction mechanisms. ontosight.aismolecule.com

Acidic H/D Exchange in Aromatic Systems

Aromatic compounds are particularly well-suited for H/D exchange using deuterated strong acids like D₂SO₄. zeotope.com The mechanism is analogous to electrophilic aromatic substitution. The π-electrons of the aromatic ring attack a deuteron from D₂SO₄, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. rutgers.edu Loss of a proton from the sp³-hybridized carbon of this intermediate restores aromaticity and completes the exchange. rutgers.edu The positions on the aromatic ring that are most susceptible to this exchange are those that are most electron-rich, typically positions activated by electron-donating groups. nih.gov

The preparation of highly deuterated anthraquinone (B42736) (anthraquinone-d₈) provides a clear example of the application and challenges of using this compound. cdnsciencepub.com Anthraquinone's stability in concentrated sulfuric acid makes it a suitable candidate for H/D exchange. cdnsciencepub.com However, a significant challenge is the competing sulfonation reaction, which can occur under the conditions required for exchange. cdnsciencepub.com

To achieve efficient deuteration while minimizing sulfonation, researchers have developed specific methodologies. One key finding is that the rate of isotopic exchange and the rate of sulfonation are highly dependent on the temperature and the concentration of the this compound. cdnsciencepub.com Favorable conditions for exchange over sulfonation are often found at lower temperatures and acid concentrations, but this leads to very slow exchange rates. cdnsciencepub.com

An improved method involves carrying out the reaction at a high temperature (e.g., 160 °C) and high acid concentration to accelerate the exchange rate, despite concurrent sulfonation. cdnsciencepub.com Because sulfonation is a reversible reaction, the resulting sulfonic acids can be subsequently hydrolyzed by carefully adding D₂O (or H₂O) to the reaction mixture, thereby removing the sulfonyl groups and leaving the deuterated anthraquinone. cdnsciencepub.com

In one detailed study, anthraquinone was treated with a mixture of this compound and deuterium oxide. The process involved multiple cycles of heating the mixture to promote exchange and then diluting it to encourage desulfonation. Research showed that after a sufficient reaction time (e.g., 23 hours), equilibrium in the hydrogen isotope distribution could be attained, leading to the successful preparation of anthraquinone-d₈ with high deuterium content. cdnsciencepub.com

The table below summarizes the experimental conditions for the deuteration of anthraquinone.

ParameterValue/Condition
SubstrateAnthraquinone
Deuterating AgentSulfuric acid-d₂ (D₂SO₄) in D₂O
Temperature~160 °C
Key ChallengeCompeting sulfonation reaction
MethodologyCyclic process of exchange at high temperature/concentration followed by hydrolysis (desulfonation) at lower concentration. cdnsciencepub.com
ProductAnthraquinone-d₈
Deuteration of Phenol (B47542) and Derivatives

The treatment of phenol with deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O) is a method used to achieve isotopic exchange of hydrogen atoms. doubtnut.com The reaction mechanism involves several key steps. Initially, the acidic proton of the hydroxyl group (-OH) on the phenol molecule readily exchanges with a deuteron from the D₂SO₄/D₂O medium. stackexchange.com

Furthermore, the hydroxyl group activates the benzene (B151609) ring, directing electrophilic substitution to the ortho and para positions. doubtnut.com The D⁺ electrophile, provided by the deuterated acid, attacks these activated positions, leading to the replacement of hydrogen with deuterium. doubtnut.com Consequently, the primary products of this exchange reaction are O,2,4,6-tetradeuterophenol, where the hydroxyl hydrogen and the hydrogens at the ortho and para positions are replaced by deuterium. stackexchange.com

Research employing the High Temperature/Dilute Acid (HTDA) method has provided quantitative insights into this process. For phenol, the rate of deuteration is faster at the ortho and para positions compared to the meta position. stackexchange.com

Isotopic Exchange on Catalyst Surfaces

This compound, typically in a D₂O solution, plays a crucial role as a deuterium source in studying isotopic exchange reactions on catalyst surfaces. In heterogeneous catalysis, such as the reduction of olefins on a platinum catalyst, the solvent is the principal donor of the isotope found in the final product. uh.edu

Studies on platinum nanoparticles have shown that the exchange between H₂ and D₂O is mediated by reactions involving molecularly adsorbed water and hydrogen adatoms on the catalyst surface. berkeley.edu The rate of isotopic exchange between the protic solvent (like D₂O) and the catalyst surface is often rapid compared to the primary catalytic reaction, such as alkane production. uh.edu The presence of a noble metal like rhodium can significantly accelerate the rate of isotopic exchange between a gas (e.g., oxygen) and a support oxide, a phenomenon attributed to isotope spillover from the metal particles to the support. acs.org This principle is applicable to deuterium exchange, where D₂SO₄ acts as the deuterium source, facilitating the study of surface species mobility and reaction mechanisms on the catalyst.

Proton Transfer Mechanisms

The substitution of protons with deuterons in sulfuric acid allows for detailed investigations into proton transfer, a fundamental process in chemistry. masterorganicchemistry.comnumberanalytics.com The difference in mass between proton and deuteron leads to kinetic isotope effects that can help elucidate the transition states of reactions. nist.gov

Computational and Experimental Studies of Proton Transport Pathways

The mechanism of proton (or deuteron) transport in concentrated sulfuric acid is complex and has been the subject of extensive computational and experimental investigation. acs.orgnih.gov Ab initio molecular dynamics (AIMD) simulations have become a particularly powerful tool for exploring these transient processes at a molecular level. acs.orgnih.gov

These studies reveal that neat and weakly hydrated sulfuric acid contains intrinsic charge carriers, primarily the H₃SO₄⁺ (or D₃SO₄⁺) and HSO₄⁻ (or DSO₄⁻) ions, which are crucial for proton transport. acs.orgnih.gov AIMD simulations show that the hydrogen-bonded network contracts significantly around these ionic defects. acs.orgnih.gov The simulations provide estimates for the structural relaxation timescales associated with proton release from covalent O-H bonds (approximately 23 ps) and from hydrogen bonds (approximately 0.4 ps). nih.gov

Grotthuss-Type Proton Transfer Chains

The Grotthuss mechanism, also known as proton hopping, is a key process for proton diffusion in hydrogen-bonded liquids. wikipedia.orgnih.gov Instead of a single protonic species moving through the medium, the charge is relayed through the network via the formation and cleavage of covalent bonds. wikipedia.org

Recent AIMD simulations have shown that proton transport in sulfuric acid is mediated by correlated events involving the formation of Grotthuss-type chains. acs.orgnih.gov These chains can consist of up to four or five hydrogen-bonded molecules. acs.org This mechanism is distinct from that in water and is a dominant feature of charge transport in sulfuric acid. nih.gov However, at very high concentrations, the Grotthuss mechanism may become less effective due to the disruption of the extended hydrogen-bond network by the high concentration of ions. researchgate.net The principles of the Grotthuss mechanism are directly applicable to deuteron transport in this compound, where deuterons "hop" between D₂SO₄ molecules. rsc.org

Single and Double Proton Transfer Mechanisms

Beyond the Grotthuss mechanism, specific single and double proton transfer events are critical in reactions involving sulfuric acid. Computational studies on the gas-phase reaction between sulfuric acid and the hydroxyl radical have identified multiple competing pathways. researchgate.net

These include:

Single Proton Transfer : This can occur via a proton-coupled electron-transfer (PCET) mechanism or a hydrogen atom transfer (HAT) mechanism. researchgate.net

Double Proton Transfer : A degenerate hydrogen-exchange can also occur through a transition state involving a double proton-transfer mechanism. researchgate.net

In the context of D₂SO₄, these would correspond to single and double deuteron transfers. Another example is the formic acid-catalyzed conversion of SO₃ and water to sulfuric acid, which is understood to proceed via a double proton transfer mechanism. peerj.com Such detailed mechanistic insights are crucial for understanding atmospheric chemistry and other complex reaction systems.

Mechanistic Investigations of Acid-Catalyzed Reactions

The use of deuterated sulfuric acid is a powerful tool for elucidating the mechanisms of reactions where a proton transfer is a key step. By comparing the reaction rates in H₂SO₄ versus D₂SO₄, chemists can determine if the scission of a hydrogen bond is part of the slowest step of the reaction.

Ester Hydrolysis Mechanisms in Sulfuric Acid

The acid-catalyzed hydrolysis of esters is a classic organic reaction, and the use of this compound has been instrumental in confirming its mechanism. libretexts.orgchemguide.co.uk The reaction involves the initial protonation (or deuteration) of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic. youtube.com A water (or D₂O) molecule then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.orgchemguide.co.uk

Subsequent proton/deuteron transfers lead to the formation of a tetrahedral intermediate. youtube.com The final steps involve the elimination of the alcohol portion and deprotonation to yield the carboxylic acid and regenerate the acid catalyst (H₃O⁺ or D₃O⁺). youtube.com

Studies comparing the hydrolysis rates in H₂SO₄ and D₂SO₄ reveal a solvent isotope effect. The rate of hydrolysis is typically slower in the presence of D₂SO₄. stackexchange.com This kinetic isotope effect (KIE) suggests that a proton/deuteron transfer step is rate-limiting. stackexchange.comslideshare.net If the nucleophilic attack by water were the sole rate-determining step, the KIE would be minimal. However, the observed slower rate in a deuterated medium indicates that the cleavage of the O-D bond (in D₃O⁺ or D₂O) is integral to the transition state of the slowest step in the mechanism. stackexchange.com Depending on the ester's structure and the reaction conditions, different steps, such as the protonation of the ester or a subsequent proton transfer, can be rate-limiting. researchgate.netrsc.org

Table 1: General Mechanism of Acid-Catalyzed Ester Hydrolysis

StepDescription
1 Protonation (Deuteration) of the carbonyl oxygen by D₃O⁺.
2 Nucleophilic attack by a D₂O molecule on the protonated carbonyl carbon.
3 Deuteron transfer from the attacking D₂O molecule to the alkoxy oxygen.
4 Elimination of the protonated alcohol molecule.
5 Deprotonation (Deuteration) of the resulting protonated carboxylic acid by D₂O to regenerate the D₃O⁺ catalyst.

This table provides a simplified, interactive overview of the hydrolysis steps.

Alkylsulfuric Acid Formation

The reaction between alcohols and sulfuric acid to form alkylsulfuric acids (alkyl sulfates) is another area where isotopic labeling with this compound has provided mechanistic clarity. A key study investigated the reaction of optically active 2-butanol (B46777) with this compound. acs.org This research simultaneously monitored the rates of racemization of the alcohol, the formation of the alkylsulfuric acid, and the exchange of deuterium from the acid into the alcohol's hydroxyl group. acs.orgacs.org

The findings from such studies help to distinguish between different possible reaction pathways, such as Sₙ1 and Sₙ2 mechanisms. For a secondary alcohol like 2-butanol, the formation of a carbocation intermediate (Sₙ1 pathway) would lead to racemization. By using D₂SO₄, researchers can track the incorporation of deuterium and correlate it with the loss of optical activity and the formation of the sulfate (B86663) ester, providing a detailed picture of the reaction intermediates and transition states. acs.org

Hydrocarbon C-H Bond Activation

Activating the strong and generally inert carbon-hydrogen (C-H) bonds in hydrocarbons is a significant challenge in chemistry. byu.educaltech.edu Systems utilizing metal catalysts in strong acids like sulfuric acid have shown promise in functionalizing alkanes. The use of this compound has been crucial in understanding the mechanisms of these activation processes. byu.eduwikipedia.orgacs.org

For instance, in the mercury-catalyzed oxidation of methane (B114726) to methyl bisulfate in sulfuric acid, conducting the reaction in D₂SO₄ leads to the incorporation of deuterium into the methane starting material. This observation suggests that the C-H bond activation step is reversible. byu.edu The mechanism is believed to involve the electrophilic activation of the C-H bond by the metal catalyst. byu.eduresearchgate.net

Table 2: Research Findings on Methane Activation in D₂SO₄

Catalyst SystemObservation in D₂SO₄Mechanistic Implication
Hg/H₂SO₄Deuterium incorporation into methane. byu.eduC-H activation is a semi-reversible process. byu.edu
Pt/H₂SO₄H/D exchange observed. wikipedia.orgPlatinum complex activates the C-H bond, facilitating exchange with the deuterated solvent.

This interactive table summarizes key findings from C-H activation studies.

Reductive Deuteration of Unsaturated Bonds

This compound can be used as a deuterium source in the reductive deuteration of unsaturated bonds, such as those in alkenes and alkynes. This process adds deuterium atoms across a double or triple bond, forming deuterated alkanes. sci-hub.se This method provides an alternative to using flammable D₂ gas or expensive deuteride (B1239839) reagents. sci-hub.senih.govacs.org

One approach involves an electrochemical method where D₂SO₄ in D₂O serves as the electrolyte and deuterium source. sci-hub.se In this system, D⁺ ions are generated and react at a cathode (e.g., palladium), where they are added to the unsaturated organic substrate. nih.gov For example, the electrochemical reduction of phenylacetylene (B144264) in a D₂SO₄/D₂O electrolyte results in the formation of deuterated ethylbenzene. Tracking the reaction over time shows the initial formation of deuterated styrene, which is then further reduced to the fully deuterated alkane. sci-hub.se This technique allows for the controlled and selective formation of C(sp³)–D bonds. acs.orgresearchgate.net

Deuterium Exchange in OLED and Deuterated Drug Synthesis

This compound serves as a key reagent for introducing deuterium into organic molecules, a process that is highly valuable in the development of organic light-emitting diodes (OLEDs) and deuterated pharmaceuticals. clearsynthdeutero.comzeotope.com

In OLED technology, the degradation of organic materials limits the device's lifetime. eurisotop.com Replacing C-H bonds with stronger C-D bonds at specific, vulnerable positions in the organic molecules can significantly enhance their stability and, consequently, the operational lifetime of the OLED device. eurisotop.comuvic.ca Concentrated D₂SO₄ is often employed to facilitate this hydrogen/deuterium exchange on aromatic compounds used in OLEDs. clearsynthdeutero.comzeotope.com

In medicinal chemistry, the "deuterium effect" is strategically used to improve the metabolic profiles of drugs. acs.org The cytochrome P450 enzymes that metabolize many drugs often work by breaking C-H bonds. Since C-D bonds are stronger and broken more slowly, selective deuteration of a drug at its metabolic "hotspots" can slow down its metabolism. researchgate.net This can lead to improved pharmacokinetic properties, such as a longer half-life, which may allow for lower or less frequent dosing. researchgate.net this compound is one of the reagents used to synthesize these selectively deuterated drug candidates. clearsynthdeutero.comsigmaaldrich.com

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and energetics of molecular systems. These methods are crucial for characterizing the fundamental interactions and transformations involving sulfuric acid-d2.

The transfer of a deuteron (B1233211) (D⁺) is a fundamental process in the chemistry of this compound. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to map out the potential energy surfaces for these transfer reactions. wikipedia.org Such studies help in understanding the thermodynamics and mechanisms of autoionization and deuteron transfer to other molecules.

For instance, the autoionization of sulfuric acid, represented by the equilibrium 2H₂SO₄ ⇌ H₃SO₄⁺ + HSO₄⁻, has a deuterated equivalent: 2D₂SO₄ ⇌ D₃SO₄⁺ + DSO₄⁻. wikipedia.org Computational studies on the non-deuterated form, which are methodologically similar, have elucidated the energetics of this process. wikipedia.org Path-integral molecular dynamics simulations, which can incorporate nuclear quantum effects, have been used to study the acid dissociation process in hydrated sulfuric acid clusters. nih.gov These simulations show that the distance between the sulfur-bound oxygen and the oxygen of an accepting water (or deuterium (B1214612) oxide) molecule is a critical factor in the proton/deuteron transfer mechanism. nih.gov The coordination number of the accepting molecule also plays a significant role. nih.gov

Research has established relationships between the change in free energy for these reactions and parameters like the difference in proton affinity (or deuteron affinity) between the acid anion and the receiving base. wikipedia.org

The behavior of this compound in condensed phases is governed by a network of strong intermolecular interactions, primarily deuterium bonds (a form of hydrogen bond). Quantum chemical methods are essential for quantifying the strength and nature of these interactions.

DFT calculations and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for analyzing these noncovalent interactions. metabolomicsworkbench.orgwikipedia.org These methods can characterize various types of interactions, such as N–D···S, N–D···O, C–D···S, and C–D···O bonds, by analyzing the electron density at critical points between atoms. metabolomicsworkbench.org Studies on related sulfur-containing systems have shown that interactions like S–H/π (and by extension, S–D/π) are driven by favorable molecular orbital interactions, specifically between an aromatic π donor orbital and the S–D σ* acceptor orbital. wikipedia.org

Computational studies allow for the estimation of interaction energies. For example, in analyses of similar systems, the strength of different hydrogen bonds can be quantified and compared, revealing which interactions are most significant in stabilizing molecular dimers and crystal lattices. metabolomicsworkbench.orgwikipedia.org

Characterization of Thermodynamics and Mechanisms of Proton Transfer

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) simulations provide a dynamic, time-dependent view of molecular processes by calculating the forces on atoms from first principles at each step of a trajectory. This allows for the direct observation of complex phenomena like deuteron transfer and solvation dynamics.

AIMD simulations offer a molecular-level picture of the transient events involved in deuteron transfer. wikipedia.org For sulfuric acid, these simulations reveal that proton/deuteron transport is not a simple hop of a single ion but rather a correlated process. wikipedia.orgnih.gov The mechanism is often described as a Grotthuss-type chain, where a series of small, rapid bond-switching events effectively transports the positive charge through the hydrogen-bonded network. wikipedia.orgnih.gov

Simulations have shown that these transfer events can be mediated by chains of up to four hydrogen-bonded molecules. wikipedia.org AIMD can track the formation and breaking of covalent and hydrogen bonds over picosecond timescales, providing a direct visualization of how a D₃SO₄⁺ ion transfers a deuteron to a neighboring D₂SO₄ molecule, which in turn passes one of its deuterons to the next molecule in the chain. wikipedia.org

The structure of the solvent (typically D₂O or other D₂SO₄ molecules) around the ionic species D₃SO₄⁺ and DSO₄⁻ is critical to the system's properties. AIMD simulations are used to analyze these solvation shells and the timescales of their rearrangement. wikipedia.orgnih.gov

Studies on concentrated sulfuric acid have revealed a significant contraction of the dynamic hydrogen-bonded network around these ionic defects, a feature also observed in water. wikipedia.orgnih.gov This indicates a strong polarization of the neutral D₂SO₄ molecules upon deuteron transfer. wikipedia.org AIMD provides detailed information through radial distribution functions, which describe the probability of finding one atom at a certain distance from another.

Furthermore, these simulations can estimate the structural relaxation timescales. For sulfuric acid, the time for a proton to be released from a covalent O-H bond is estimated to be around 23 picoseconds, while the relaxation of the associated hydrogen bond is much faster, at approximately 0.4 picoseconds. wikipedia.orgnih.gov These timescales are fundamental to understanding the rates of chemical reactions in this medium.

Molecular-Level Visualization of Proton Transfer Phenomena

Predictive Modeling of Chemical Reactivity

Predicting the reactivity of various chemicals with strong acids like this compound is of great practical importance. Computational models are being developed to estimate reaction kinetics, especially when experimental data is unavailable. sigmaaldrich.comfishersci.at

A common approach involves creating large datasets of known reaction kinetics for organic chemicals with sulfuric acid. sigmaaldrich.comfishersci.atfishersci.ca These datasets are then used to build predictive models based on functional groups. The underlying assumption is that a specific functional group will have a characteristic reactivity and mechanism of reaction with the acid. fishersci.atfishersci.ca By compiling and standardizing kinetic data from numerous literature sources, researchers can develop models that predict first-order rate constants for various functional groups across a range of conditions, such as acid concentration and temperature. sigmaaldrich.comfishersci.at

For this compound, these models can serve as a powerful predictive tool. However, predictions must account for the kinetic isotope effect (KIE), where the D-O bond, being stronger than the H-O bond, generally leads to slower reaction rates for processes involving the cleavage of this bond in the rate-determining step. The foundational data and modeling approach developed for H₂SO₄ provide the essential framework for estimating the reactivity of D₂SO₄. sigmaaldrich.com

Estimation of Reaction Rates of Organic Chemicals in this compound

The estimation of reaction rates of organic chemicals in sulfuric acid is a complex task that is greatly facilitated by computational models and extensive kinetic databases. For standard sulfuric acid, comprehensive datasets have been compiled from numerous literature sources, detailing the reaction kinetics of a wide array of organic compounds. oberlin.edumit.edumdpi.comresearchgate.netmit.edu These datasets are foundational for developing predictive models that can estimate the stability and reaction rates of new or unstudied chemicals in sulfuric acid. researchgate.netwikipedia.org

When considering reactions in this compound, the primary difference arises from the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the context of this compound, the substitution of protium (B1232500) (¹H) with deuterium (²H) in the acid can influence the rates of reactions where a proton transfer is involved in the rate-determining step.

The solvent isotope effect (kH₂O/kD₂O or kH₂SO₄/kD₂SO₄) can be either "normal" (kH/kD > 1), where the reaction is faster in the protium-containing solvent, or "inverse" (kH/kD < 1), where the reaction is faster in the deuterated solvent. The magnitude of the KIE provides valuable information about the transition state of the reaction. For instance, in acid-catalyzed reactions, an inverse solvent isotope effect (kH/kD < 1) is often observed. This is because D₃O⁺ in D₂O is a stronger acid than H₃O⁺ in H₂O, and the D-O bond is stronger than the H-O bond.

While a comprehensive database for reaction rates in this compound is not as extensive as for H₂SO₄, estimations can be made by applying known KIEs to the data available for H₂SO₄. For example, studies on the acid-catalyzed hydrolysis of various compounds have determined specific values for the solvent isotope effect. In the hydrolysis of 5-substituted benzosulfamides, the kinetic solvent isotope effect (kD₂O/kH₂O) was found to be 1.047 in 1.00 M acid, suggesting an A2 mechanism, while in 17.83 M acid, it was 1.60, indicating a shift to an A1 mechanism. researchgate.net Similarly, for the hydrolysis of 5-substituted-1H,3H-2,1,3-benzothiadiazole 2,2-dioxides, the KIE (kD₂O/kH₂O) was 1.07 in 6.00 M sulfuric acid and 1.85 in 16.00 M sulfuric acid, again supporting a change in mechanism with increasing acid concentration. researchgate.net

The estimation of reaction rates in this compound, therefore, relies on a combination of the extensive data from H₂SO₄ reactions and a mechanistic understanding that allows for the prediction and application of appropriate kinetic isotope effects.

Functional Group-Based Approach to Reactivity in this compound

A functional group-based approach is a powerful tool for predicting the reactivity of organic chemicals in sulfuric acid. mdpi.commit.edu This method is predicated on the principle that a functional group, a specific arrangement of atoms within a molecule, will exhibit a characteristic reactivity. mdpi.commit.edu By understanding how different functional groups behave in sulfuric acid, it is possible to estimate the reactivity of a complex molecule by considering the sum of the reactivities of its constituent functional groups. mdpi.com

For reactions in standard sulfuric acid, extensive models have been developed that categorize organic compounds based on their primary reacting functional group. oberlin.edumit.edumdpi.comresearchgate.netmit.edu These models can predict the likelihood and rate of reactions such as solvolysis, dehydration, and sulfonation for a wide range of functional groups under varying conditions of acid concentration and temperature. oberlin.edumit.edumit.edu

When extending this approach to this compound, the inherent reactivity of a functional group is modulated by the kinetic isotope effect, as discussed previously. The degree to which the reactivity of a functional group is altered depends on the mechanism of its reaction with the acid.

Reactions with negligible KIEs: For functional groups where the rate-determining step does not involve the breaking of a bond to a hydrogen isotope, the difference in reactivity between H₂SO₄ and D₂SO₄ may be minimal. The aforementioned study on alcohol sulfate (B86663) esterification, where a large KIE was not observed, suggests that for this particular reaction, the functional group reactivity is not significantly altered by the use of deuterated sulfuric acid. oberlin.edu

The table below provides a conceptual illustration of how a functional group-based approach to reactivity might be adapted for this compound. It combines the general reactivity trends in H₂SO₄ with the potential impact of the kinetic isotope effect.

Functional GroupTypical Reaction in Sulfuric AcidExpected Influence of D₂SO₄ on Reaction RateRationale
Alcohol (-OH)Dehydration to alkene, EsterificationPotentially slower for dehydrationDehydration often involves a rate-determining C-H bond cleavage adjacent to the protonated hydroxyl group (E1 or E2 mechanism), which would exhibit a primary KIE.
Alkene (C=C)Polymerization, Hydration, SulfonationLikely minor effectThe initial step is typically electrophilic attack on the pi bond, which does not directly involve breaking a bond to a hydrogen isotope from the acid in the rate-determining step.
Ester (-COO-)HydrolysisPotentially faster (inverse KIE)Acid-catalyzed ester hydrolysis often involves a pre-equilibrium protonation of the carbonyl oxygen. D₃O⁺ (in D₂SO₄/D₂O) is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated (deuterated) intermediate and a faster overall rate.
Aromatic Ring (e.g., Benzene)SulfonationNegligibleThe rate-determining step is the attack of the electrophile (SO₃ or HSO₃⁺) on the aromatic ring, not the subsequent loss of a proton (or deuteron) to restore aromaticity.

Solution Chemistry and Ionic Behavior Research

Solvation Structure and Mesoscale Ordering

The arrangement of solvent molecules around ions and the resulting larger-scale structures are critical to understanding the properties of electrolyte solutions. In deuterated sulfuric acid solutions, these structures are influenced by the presence of deuterium (B1214612).

In deuterated aqueous solutions, the sulfate (B86663) (SO₄²⁻) and bisulfate (DSO₄⁻) ions are surrounded by D₂O molecules, forming hydration shells. Computational studies, combining molecular dynamics with ab initio calculations, have been employed to determine the low-energy structures of bisulfate hydrates. acs.org These studies indicate that water (or D₂O) binds more strongly to the bisulfate anion than to a neutral sulfuric acid molecule. acs.org At tropospheric temperatures, the bisulfate ion is almost always hydrated. acs.org

Research using total scattering techniques over a wide concentration range (0-18 M) has revealed that in dilute solutions, sulfate anions exist with an octahydrate solvation shell, meaning each sulfate ion interacts with eight water molecules. osti.gov This is consistent with the crystal structure of H₂SO₄·8H₂O. osti.gov The strength of the interaction between the bisulfate ion and water suggests it plays a role in ion-induced nucleation by forming stable complexes with sulfuric acid and water. acs.org Furthermore, studies have shown that the sulfate anion's nucleophilic strength is significantly greater than that of the bisulfate anion, which has implications for atmospheric chemistry. oberlin.edu

The structure of sulfuric acid solutions changes dramatically with concentration. osti.govresearchgate.net Total scattering studies show a transition from isolated, hydrated sulfate ions in dilute solutions to a more ordered, sterically limited arrangement at intermediate concentrations, indicated by the appearance of a prepeak in wide-angle X-ray scattering (WAXS) data. researchgate.net

As the concentration of sulfuric acid-d2 increases, the number of D₂O molecules available for hydration decreases. This leads to a gradual dehydration of the sulfate ions. osti.gov At concentrations above the deep eutectic point (~4.5 M), a crossover occurs to a regime dominated by strong water-sulfate correlations, eventually resembling a "water-in-salt" electrolyte system at very high acid concentrations. researchgate.netosti.gov Density functional theory-based molecular dynamics simulations confirm that the structural features of aqueous sulfuric acid solutions are strongly dependent on concentration. researchgate.net For instance, at higher concentrations, the hydrogen bond network of water is disrupted by the ions formed from the dissociation of sulfuric acid, which affects mechanisms like proton (or deuteron) transfer. researchgate.net

Hydration Studies of Sulfate and Bisulfate Species

Acidity Function Studies in Deuterated Media

The Hammett acidity function (H₀) is a measure of the acidity of concentrated acid solutions. When heavy water (D₂O) is the solvent, the corresponding acidity function is denoted as D₀. Studies have been conducted to establish the D₀ scale for D₂SO₄ solutions in D₂O. acs.orgresearchgate.net

By determining the dissociation constants of a series of 14 Hammett indicators in D₂O solutions of D₂SO₄, researchers have established the D₀ function for concentrations ranging from 10⁻⁴ M to 12 M. acs.orgresearchgate.net The results show that for most of the concentration range, the D₀ for D₂SO₄ is very similar to the H₀ for H₂SO₄. researchgate.net However, a notable difference appears in the 10⁻³ to 10⁻¹ M range, which is attributed to the difference between the dissociation constants of DSO₄⁻ and HSO₄⁻. acs.org The development of these acidity functions is crucial for studying the kinetics and mechanisms of acid-catalyzed reactions in deuterated solvents, such as the aromatic hydrogen exchange of various compounds in D₂O-D₂SO₄ solutions. acs.orgmcmaster.ca

Advanced Applications in Synthesis and Materials Science Research

Deuterium (B1214612) Incorporation in Pharmaceutical Compounds

The strategic incorporation of deuterium into pharmaceutical compounds, a process known as deuteration, has emerged as a significant strategy in drug discovery and development. nju.edu.cnsnnu.edu.cnd-nb.info Replacing carbon-hydrogen (C-H) bonds at metabolically vulnerable positions with more stable carbon-deuterium (C-D) bonds can alter the pharmacokinetic profile of a drug. d-nb.info This modification can lead to a decreased rate of metabolism, potentially enhancing the drug's half-life and efficacy. snnu.edu.cnd-nb.info

Sulfuric acid-d2 serves as a key reagent in this field, primarily through its role in facilitating hydrogen-deuterium (H/D) exchange reactions. zeotope.comd-nb.info In these reactions, a hydrogen atom on a molecule is swapped for a deuterium atom. Concentrated this compound is frequently used for the acidic H/D exchange of hydrogen atoms in various aromatic compounds, which are common structural motifs in many pharmaceuticals. zeotope.com

Research Findings:

Improved Metabolic Stability: The primary motivation for deuterium incorporation is to enhance a drug's metabolic stability. nju.edu.cnd-nb.info For example, the first FDA-approved deuterated drug, Austedo™ (deutetrabenazine), demonstrates how this approach can be successfully applied. nju.edu.cn

Kinetic Isotope Effect: The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect, where the rate of a reaction involving the breaking of a C-D bond is slower than that of a C-H bond. smolecule.com This effect is the fundamental principle behind the enhanced stability of deuterated drugs. smolecule.com

Synthesis of Deuterated Building Blocks: this compound can be used to synthesize deuterated precursors, which are then incorporated into larger drug molecules. nju.edu.cn This allows for the precise placement of deuterium at specific sites within the molecule. nju.edu.cn

Table 1: Applications of this compound in Pharmaceutical Synthesis
ApplicationDescriptionKey Advantage
H/D Exchange ReactionsDirect replacement of hydrogen with deuterium on aromatic and heteroaromatic rings. zeotope.comAllows for late-stage deuteration of drug candidates. sci-hub.se
Kinetic Isotope Effect StudiesInvestigating reaction mechanisms by observing the change in reaction rate upon deuteration. smolecule.comProvides insight into the rate-determining steps of metabolic pathways. smolecule.com
Synthesis of Labeled CompoundsUsed as a deuterium source for creating isotopically labeled standards for analytical studies. smolecule.comFacilitates quantitative analysis in pharmacokinetics and metabolism studies. smolecule.com

Deuterated Reagents for Optoelectronics

The field of optoelectronics, which involves devices that create, manipulate, and detect light, has found significant advantages in the use of deuterated materials. eurisotop.comukisotope.com this compound is among the deuterated reagents that play a crucial role in the development of advanced optoelectronic components like organic light-emitting diodes (OLEDs) and optical fibers. clearsynth.comeurisotop.comwolfabio.com

In the context of OLEDs, the stability and lifetime of the organic materials used are critical performance factors. ukisotope.com The high-energy vibrations of C-H bonds can be a pathway for degradation. By replacing these with C-D bonds, the vibrational energy is lowered, which can significantly enhance the operational lifetime of the OLED device. ukisotope.com

For optical fibers, the presence of water (H₂O) can cause signal attenuation at specific wavelengths, a phenomenon known as the "water peak." eurisotop.com By using deuterium-based materials, such as those synthesized with the aid of this compound, the absorption peaks are shifted to longer, less problematic wavelengths, thereby improving the transmission properties of the fiber. eurisotop.com

Research Findings:

Increased OLED Lifetime: The deuteration of organic molecules used in OLEDs has been shown to increase the device's lifetime by a factor of five to twenty without negatively impacting other properties. ukisotope.com

Improved Optical Fiber Transmission: Replacing hydrogen with deuterium in the materials for optical fibers helps to mitigate the water peak absorption issue, enabling higher data transmission speeds. eurisotop.com

Neutron Reflectometry Studies: Deuteration of specific molecular layers, in conjunction with neutron reflectometry, has become a key technique for studying the morphology, diffusion, and interfacial behavior in organic thin-film semiconducting devices. ukisotope.com

Table 2: Role of this compound in Optoelectronics
Application AreaFunction of DeuterationResulting Improvement
Organic Light-Emitting Diodes (OLEDs)Increases the stability of organic materials by replacing C-H bonds with C-D bonds. ukisotope.comEnhanced device lifetime and durability. ukisotope.com
Optical FibersShifts the vibrational absorption peaks to less disruptive wavelengths. eurisotop.comReduced signal loss and increased data transmission bandwidth. eurisotop.com
Semiconductor ResearchEnables detailed morphological studies of thin films through techniques like neutron reflectometry. ukisotope.comBetter understanding of device structure and function. ukisotope.com

Catalyst in Isotope Exchange Reactions

Beyond its direct role as a source of deuterium, this compound is a powerful catalyst for promoting hydrogen-deuterium (H/D) exchange reactions. zeotope.comclearsynth.com This catalytic activity is fundamental to many of the applications already discussed, as well as to broader research in chemical kinetics and reaction mechanisms. smolecule.com

In a typical H/D exchange reaction catalyzed by this compound, the strong acidic nature of the deuterated acid facilitates the reversible addition of a deuteron (B1233211) (D⁺) to a substrate. zeotope.com This can lead to the exchange of hydrogen atoms on the substrate with deuterium from the acid. The process is particularly effective for compounds with acidic protons or for aromatic systems that can undergo electrophilic substitution. zeotope.com

Research Findings:

Mechanistic Elucidation: By tracking the incorporation of deuterium into a molecule over the course of a reaction, chemists can gain valuable insights into the reaction mechanism. smolecule.com This is a cornerstone of physical organic chemistry.

Site-Selective Deuteration: While H/D exchange can sometimes be non-selective, controlling reaction conditions can allow for the targeted deuteration of specific positions within a molecule. sci-hub.se This is crucial for applications in pharmaceutical development. sci-hub.se

Broad Substrate Scope: this compound can catalyze H/D exchange in a wide variety of organic compounds, including olefins and aromatic systems. zeotope.comresearchgate.net

Table 3: this compound as a Catalyst
Reaction TypeRole of this compoundSignificance
Aromatic H/D ExchangeActs as a strong acid catalyst to facilitate electrophilic substitution of H with D. zeotope.comEnables the deuteration of a wide range of aromatic compounds. zeotope.com
Olefin H/D ExchangeCan catalyze the exchange of protons on olefinic carbons and alkyl chains. researchgate.netProvides a method for deuterating unsaturated systems. researchgate.net
Kinetic StudiesUsed to introduce deuterium to study the kinetic isotope effect. smolecule.comHelps in determining reaction rate laws and mechanisms. smolecule.com

Q & A

Q. How can researchers verify the isotopic purity of Sulfuric acid-d₂ and ensure its reliability in experimental outcomes?

Isotopic purity (≥99.5 atom% D) is critical for reproducibility in deuterium-sensitive studies like NMR spectroscopy. Methodologically, purity can be validated using mass spectrometry or NMR integration, comparing deuterium peaks to protium residuals. For example, in NMR, the absence of protium signals (e.g., ~1.33 ppm for residual HDO in D₂O) confirms high deuteration . Researchers should cross-check purity certificates provided by suppliers and replicate baseline measurements under controlled conditions to minimize contamination .

Q. What precautions are necessary when handling Sulfuric acid-d₂ in laboratory settings?

Sulfuric acid-d₂ is corrosive and hygroscopic. Use acid-resistant gloves, eye protection, and fume hoods. Storage should be in airtight containers under inert gas to prevent moisture absorption, which alters deuteration levels. Hazard classifications (e.g., Skin Corr. 1A, Eye Dam. 1) mandate strict adherence to waste protocols, including neutralization with deuterated bases (e.g., NaOD) to avoid isotopic exchange .

Q. How should Sulfuric acid-d₂ be prepared for NMR spectroscopy to minimize signal interference?

Dissolve samples in anhydrous deuterated solvents (e.g., D₂O) to avoid proton exchange. Centrifuge solutions to remove particulate matter, and optimize concentration (e.g., 96-98 wt.% in D₂O) to balance signal intensity and line broadening. Pre-saturation techniques can suppress residual HDO signals .

Q. What databases provide authoritative physicochemical data for Sulfuric acid-d₂?

The NIST Chemistry WebBook offers validated data on deuteration effects, including refractive indices (n²⁰/D 1.4175) and mass shifts (M+2). PubChem and regulatory databases (e.g., ECHA) provide safety profiles and isotopic labeling guidelines .

Advanced Research Questions

Q. How does isotopic substitution (H → D) in Sulfuric acid-d₂ influence reaction kinetics in acid-catalyzed mechanisms?

Deuterium’s higher mass reduces zero-point energy, slowing proton/deuteron transfer rates (kinetic isotope effect, KIE). For example, in esterification, KIE values (k_H/k_D ≈ 2–10) depend on transition-state symmetry. Researchers should design kinetic assays with controlled temperature (230–305 K) and monitor deuterium incorporation via LC-MS or isotope ratio mass spectrometry .

Q. What methodologies resolve contradictions in spectral data when Sulfuric acid-d₂ is used as a deuterium source?

Contradictions (e.g., unexpected proton signals) may arise from incomplete deuteration or solvent exchange. Use heteronuclear NMR (¹H-²H correlation) to trace deuterium pathways. Statistical tools like principal component analysis (PCA) can isolate artifacts from true isotopic effects .

Q. How can Sulfuric acid-d₂ be integrated into atmospheric nucleation studies for modeling aerosol formation?

Parameterized nucleation models (e.g., Vehkamäki et al., 2002) require adjusting for deuterium’s thermodynamic impact. Inputs include sulfuric acid-d₂ concentration (10⁴–10¹¹ cm⁻³), relative humidity (0.01–100%), and temperature (190–305 K). Validate against experimental nucleation rates (10⁻⁷–10¹⁰ cm⁻³s⁻¹) using cloud chamber simulations .

Q. What strategies optimize Sulfuric acid-d₂’s role in isotopic labeling for tracking reaction pathways?

Use Sulfuric acid-d₂ in acid-catalyzed deuterium exchange reactions (e.g., electrophilic aromatic substitution). Monitor deuterium incorporation via FTIR or isotope-ratio monitoring. Ensure minimal protium contamination by pre-treating glassware with D₂O and using anhydrous conditions .

Methodological Guidelines

  • Experimental Reproducibility : Document synthesis steps (e.g., solvent deuteration, catalyst loading) in detail, adhering to journal standards (e.g., Beilstein Journal guidelines). Include raw data in supplementary materials .
  • Data Interpretation : Cross-validate spectral assignments with computational chemistry (e.g., DFT for vibrational modes) .
  • Safety Compliance : Reference GHS classifications and institutional protocols for corrosive deuterated agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.